2-{[1-(4-Methylphenyl)ethyl]amino}ethan-1-ol, also known by its IUPAC name, is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol. This compound features a secondary amine and an alcohol functional group, making it of interest in various chemical applications. It is synthesized primarily through the reaction of 4-methylacetophenone with ethylamine, followed by reduction processes.
This compound falls under the category of substituted amines and alcohols, which are widely studied in medicinal chemistry due to their biological activity and potential therapeutic applications. The synthesis and manipulation of such compounds are crucial in drug design and development.
The synthesis of 2-{[1-(4-Methylphenyl)ethyl]amino}ethan-1-ol typically involves two main steps:
The molecular structure of 2-{[1-(4-Methylphenyl)ethyl]amino}ethan-1-ol can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-{[1-(4-Methylphenyl)ethyl]amino}ethan-1-ol |
| InChI | InChI=1S/C13H21NO/c1-3-10(2)11(14)12(4)5/h3-5,10,13,14H,6-9H2,1-2H3 |
| InChI Key | QWZJQKZVOBBHLV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(C=C1)C(C)NCCO) |
2-{[1-(4-Methylphenyl)ethyl]amino}ethan-1-ol can undergo several types of chemical reactions:
Common reagents for these reactions include:
The physical properties of 2-{[1-(4-Methylphenyl)ethyl]amino}ethan-1-ol include:
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The chemical properties include:
2-{[1-(4-Methylphenyl)ethyl]amino}ethan-1-ol has potential applications in various scientific fields:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: